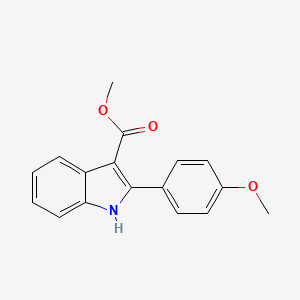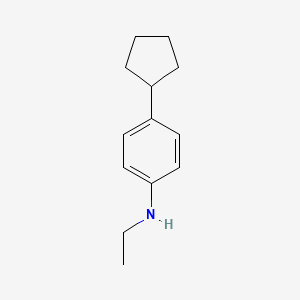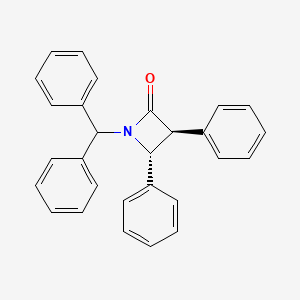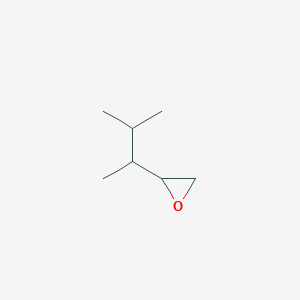![molecular formula C16H17NO4S B14403406 {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid CAS No. 86202-28-0](/img/structure/B14403406.png)
{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a benzoyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides and pyrrole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole derivatives and benzoyl-substituted molecules, such as:
- {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid analogs with different substituents.
- Benzoyl-substituted pyrroles with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
86202-28-0 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[4-methoxy-1-methyl-5-(4-methylsulfanylbenzoyl)pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C16H17NO4S/c1-17-11(9-14(18)19)8-13(21-2)15(17)16(20)10-4-6-12(22-3)7-5-10/h4-8H,9H2,1-3H3,(H,18,19) |
Clave InChI |
COCNJARFIIXSMU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)SC)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)





![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)
![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)


